Regulatory Acceptable Intake (AI): 56.6-Fold Higher Threshold vs. NDMA Enables Less Stringent Analytical Sensitivity Requirements
TMNO (CAS 77400-46-5) has been assigned an Acceptable Intake (AI) of 1500 ng/day and Carcinogenic Potency Categorization Approach (CPCA) Category 4 by both the TGA and EMA [1]. In contrast, N-nitrosodimethylamine (NDMA), the most prominent small-molecule nitrosamine contaminant, carries an FDA-established AI of 26.5 ng/day [2]. This represents a 56.6-fold difference in permissible daily exposure. Compared to the structurally related cyclic nitrosamine N-nitrosomorpholine (NMOR), which has an AI of 127 ng/day based on TD50 read-across, TMNO's AI is 11.8-fold higher [3]. This higher AI is consistent with evidence that methyl substitution on the oxazolidine ring attenuates carcinogenic potency—a finding established by Lijinsky et al. (1982) showing that methyl substitution at the beta position of nitrosooxazolidine decreased carcinogenic potency while retaining 100% liver tumor incidence but with relatively few angiosarcomas [4].
| Evidence Dimension | Regulatory Acceptable Intake (AI) limit and CPCA potency category |
|---|---|
| Target Compound Data | AI = 1500 ng/day; CPCA Category 4 |
| Comparator Or Baseline | NDMA: AI = 26.5 ng/day (FDA); NMOR: AI = 127 ng/day; CPCA Categories 1-2 |
| Quantified Difference | 56.6-fold higher AI vs. NDMA; 11.8-fold higher AI vs. NMOR; CPCA Category 4 vs. Category 1-2 for comparators |
| Conditions | AI values established by TGA/EMA under the CPCA framework for nitrosamine impurities in medicinal products; NDMA AI per FDA Guidance (Sept 2024); NMOR AI per EMA Appendix 1 |
Why This Matters
The 1500 ng/day AI translates to less demanding analytical method sensitivity requirements (LOQ approximately 150-300 ng/g in drug product) compared to the sub-ppb detection needed for NDMA, reducing analytical burden and method development costs for cyanocobalamin manufacturers while maintaining regulatory compliance.
- [1] Therapeutic Goods Administration (TGA). Established Acceptable Intake for Nitrosamines in Medicines. 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine (77400-46-5, TMNO), AI 1500 ng/day, CPCA Category 4, source Cyanocobalamine, first published 24 April 2024. View Source
- [2] FDA. CDER Nitrosamine Impurity Acceptable Intake Limits. Control of Nitrosamine Impurities in Human Drugs, September 2024 (Rev. 2). NDMA AI = 26.5 ng/day. View Source
- [3] Kruhlak NL, et al. Re-Evaluating Acceptable Intake: A Comparative Study of N-Nitrosomorpholine and N-Nitroso Reboxetine Potency. 2025. NMOR AI = 127 ng/day based on TD50 = 0.127 mg/kg/day from CPDB. View Source
- [4] Lijinsky W, Reuber MD. Comparative carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosotetrahydrooxazine in rats. Carcinogenesis. 1982;3(8):911-5. doi:10.1093/carcin/3.8.911. PMID: 7127671. View Source
